molecular formula C23H25Cl2N3O2S B10854897 Amgen-23

Amgen-23

Cat. No.: B10854897
M. Wt: 478.4 g/mol
InChI Key: SQJKFWCRPARYPY-MOPGFXCFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Amgen-23 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions

Amgen-23 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

Amgen-23 has a wide range of scientific research applications, including:

Mechanism of Action

Amgen-23 exerts its effects by inhibiting sphingosine kinases, specifically SPHK1 and SPHK2. These kinases play a crucial role in the sphingolipid signaling pathway, which is involved in various cellular processes, including cell growth, survival, and apoptosis. By inhibiting these kinases, this compound disrupts the signaling pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amgen-23 is unique due to its high potency and selectivity for SPHK1 and SPHK2. Its specific inhibition profile makes it a valuable tool in research and potential therapeutic applications, particularly in cancer treatment .

Properties

Molecular Formula

C23H25Cl2N3O2S

Molecular Weight

478.4 g/mol

IUPAC Name

(2R,4S)-1-[2-[4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethyl]-2-(hydroxymethyl)piperidin-4-ol

InChI

InChI=1S/C23H25Cl2N3O2S/c24-20-6-3-16(11-21(20)25)22-14-31-23(27-22)26-17-4-1-15(2-5-17)7-9-28-10-8-19(30)12-18(28)13-29/h1-6,11,14,18-19,29-30H,7-10,12-13H2,(H,26,27)/t18-,19+/m1/s1

InChI Key

SQJKFWCRPARYPY-MOPGFXCFSA-N

Isomeric SMILES

C1CN([C@H](C[C@H]1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1CN(C(CC1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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